molecular formula C16H16N2O2 B1622455 m-Oxalotoluidide CAS No. 3551-75-5

m-Oxalotoluidide

Cat. No.: B1622455
CAS No.: 3551-75-5
M. Wt: 268.31 g/mol
InChI Key: SGPZWRDIDBJXET-UHFFFAOYSA-N
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Description

Ethanediamide, N,N’-bis(3-methylphenyl)- is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol. This compound is known for its unique structure, which includes two 3-methylphenyl groups attached to an ethanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N,N’-bis(3-methylphenyl)- typically involves the reaction of 3-methylaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-Methylaniline reacts with oxalyl chloride in the presence of a base such as pyridine to form the intermediate 3-methylphenyl isocyanate.

    Step 2: The intermediate is then reacted with another equivalent of 3-methylaniline to form Ethanediamide, N,N’-bis(3-methylphenyl)-.

Industrial Production Methods

Industrial production of Ethanediamide, N,N’-bis(3-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-bis(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethanediamide, N,N’-bis(3-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethanediamide, N,N’-bis(3-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved in its action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethanediamide, N,N’-bis(phenylmethyl)-
  • N,N’-Bis(4-methylphenyl)ethanediamide

Uniqueness

Ethanediamide, N,N’-bis(3-methylphenyl)- is unique due to the presence of 3-methylphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

N,N'-bis(3-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-5-3-7-13(9-11)17-15(19)16(20)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPZWRDIDBJXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392304
Record name Ethanediamide, N,N'-bis(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3551-75-5
Record name Ethanediamide, N,N'-bis(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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